PC Alkyne-PEG4-NHS carbonate ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

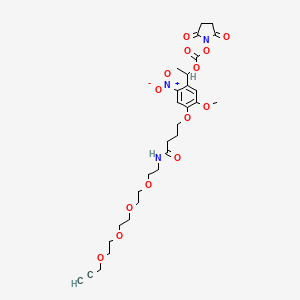

PC Alkyne-PEG4-NHS carbonate ester is a photocleavable linker with an alkyne and NHS carbonate ester end group. The NHS ester can react with primary amines, while the alkyne can participate in copper-catalyzed Click Chemistry reactions with azide moieties . This compound is widely used in pharmaceutical research and development for the covalent modification of biomolecules such as proteins and peptides .

Métodos De Preparación

The synthesis of PC Alkyne-PEG4-NHS carbonate ester involves the reaction of an alkyne-terminated polyethylene glycol (PEG) with an NHS carbonate ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

PC Alkyne-PEG4-NHS carbonate ester undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.

Photocleavage: The compound can be cleaved under UV light, releasing the alkyne and NHS carbonate ester groups.

Common reagents used in these reactions include copper(I) catalysts for Click Chemistry and primary amines for substitution reactions. Major products formed include amide-linked biomolecules and azide-alkyne cycloaddition products .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

PC Alkyne-PEG4-NHS carbonate ester is characterized by its alkyne group and NHS carbonate ester functionality. The NHS ester reacts with primary amines to form stable amide bonds, while the alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Additionally, the compound possesses photocleavable properties, allowing for controlled release of conjugated molecules upon exposure to UV light.

Key Applications

-

Bioconjugation

- Facilitates the attachment of biomolecules for research and therapeutic uses.

- Enables the modification of proteins and peptides, aiding in the study of protein interactions and functions.

-

Drug Delivery

- Supports the development of targeted delivery systems with controlled release mechanisms.

- Used in the formulation of antibody-drug conjugates (ADCs) for targeted cancer therapy, enhancing therapeutic efficacy while minimizing side effects.

-

Chemical Biology

- Aids in studying biological processes by modifying biomolecules.

- Utilized in the synthesis of complex molecules through Click Chemistry, providing a robust method for creating diverse bioconjugates.

-

Diagnostic Tools

- Employed in the production of diagnostic assays and imaging agents.

- Enhances sensitivity and specificity in various biological assays by enabling precise labeling of biomolecules.

Case Studies

-

Antibody-Drug Conjugates (ADCs)

- Research has demonstrated that this compound can significantly enhance the efficacy of ADCs by allowing for precise targeting of cancer cells while minimizing off-target effects. Studies indicate improved therapeutic indices compared to traditional chemotherapeutic agents.

-

Protein Interaction Studies

- In a study aimed at understanding protein-protein interactions, researchers utilized this compound to label specific proteins in living cells. The photocleavable nature of the linker allowed for temporal control over the release of labeled proteins, providing insights into dynamic interactions within cellular environments.

-

Targeted Drug Delivery Systems

- A recent investigation into targeted drug delivery systems utilized this compound to create nanoparticles that selectively deliver chemotherapeutics to tumor sites. The study highlighted the advantages of using photocleavable linkers for controlled drug release upon irradiation, enhancing therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of PC Alkyne-PEG4-NHS carbonate ester involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction results in the stable attachment of the compound to biomolecules. The photocleavable nature of the compound allows for controlled release of the attached molecules under UV light .

Comparación Con Compuestos Similares

PC Alkyne-PEG4-NHS carbonate ester is unique due to its combination of an alkyne group, NHS carbonate ester, and photocleavable properties. Similar compounds include:

Alkyne-PEG4-NHS ester: Lacks the photocleavable property but can still participate in Click Chemistry and amine reactions.

PC Alkyne-PEG4-NHS ester: Similar structure but may have different linker lengths or functional groups.

Alkyne-PEG4-NHS carbonate ester: Similar functionality but may differ in specific applications or reactivity.

These compounds share similar functionalities but differ in their specific applications and reactivity profiles, making this compound a versatile tool in various research fields.

Actividad Biológica

PC Alkyne-PEG4-NHS carbonate ester (CAS: 1802907-98-7) is a specialized compound used primarily as a photocleavable linker in bioconjugation applications. Its unique structure allows for controlled release and efficient conjugation with various biomolecules, making it valuable in drug delivery systems and biochemical research.

- Molecular Weight : 401.41 g/mol

- Chemical Composition : C18H27NO9

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

- Purity : >95% (HPLC)

- Appearance : Colorless to slightly yellow oil

- Storage Conditions : -20°C, desiccated

This compound features:

- Alkyne Group : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling specific conjugation with azide-containing compounds.

- NHS Carbonate Ester : Reacts with primary amines to form stable amide bonds, which are crucial for modifying proteins and peptides.

- Photocleavable Linker : Upon exposure to specific wavelengths of light, the linker can release conjugated molecules, allowing for controlled drug delivery.

Applications in Bioconjugation

The biological activity of this compound is underscored by its utility in various bioconjugation strategies:

- Drug Delivery Systems : The compound can be used to create targeted drug delivery vehicles that release therapeutic agents upon light activation.

- Protein Modification : It enables the modification of proteins for research purposes, enhancing their functionality or stability.

Case Studies and Research Findings

- Cytotoxicity Studies :

- In Vivo Efficacy :

- Biocompatibility Assessments :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Key Features | Applications |

|---|---|---|---|

| This compound | 401.41 g/mol | Photocleavable, CuAAC compatible | Drug delivery, protein modification |

| PC Methyltetrazine-PEG4-NHS Carbonate Ester | 785.8 g/mol | Photocleavable, versatile for bio-conjugation | Antibody-drug conjugates |

| PC-Biotin-PEG4-NHS Carbonate | 810.87 g/mol | Biotinylation capabilities | Targeted protein labeling |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O14/c1-4-10-40-13-15-42-17-18-43-16-14-41-12-9-30-26(33)6-5-11-44-25-20-23(32(37)38)22(19-24(25)39-3)21(2)45-29(36)46-31-27(34)7-8-28(31)35/h1,19-21H,5-18H2,2-3H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMPLACVFKCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCC#C)OC)OC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.